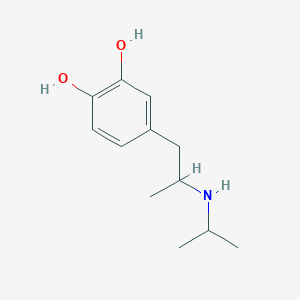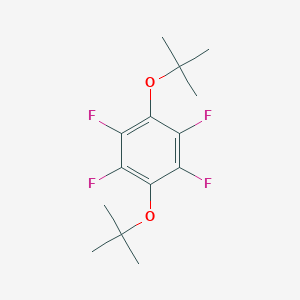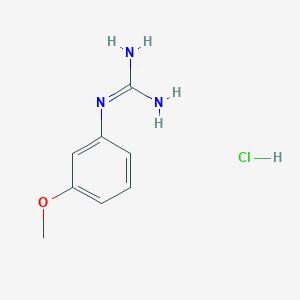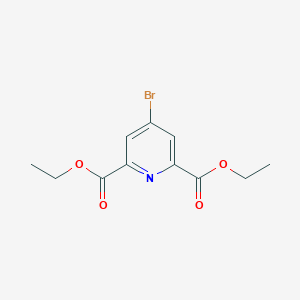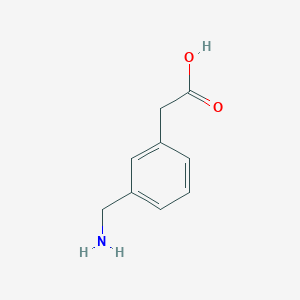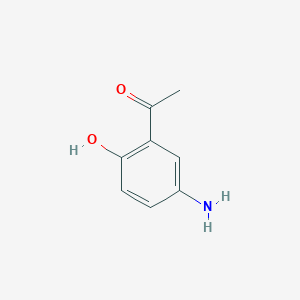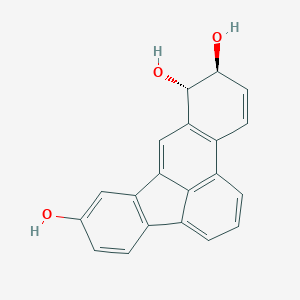
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene (DBF) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its potential applications in various fields of science. DBF is a highly stable compound that is resistant to degradation, making it a useful tool for scientific research. In
Wissenschaftliche Forschungsanwendungen
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting DNA damage and as a model compound for studying the carcinogenicity of PAHs. 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene has also been used as a tool for studying the metabolism and detoxification of PAHs in the body.
Wirkmechanismus
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene exerts its effects through the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune function. Upon binding to AhR, 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene induces the expression of genes involved in the metabolism and detoxification of PAHs, as well as genes involved in immune function.
Biochemische Und Physiologische Effekte
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to DNA and other cellular components. 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene is a highly stable compound that is resistant to degradation, making it a useful tool for scientific research. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene is not highly selective for AhR, meaning that it can activate other receptors in addition to AhR.
Zukünftige Richtungen
There are several future directions for research involving 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene. One area of interest is the development of more selective AhR agonists that can activate AhR without activating other receptors. Another area of interest is the use of 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene as a tool for studying the role of AhR in immune function and inflammation. Finally, 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene may have potential as an anti-cancer agent, and further research is needed to explore its therapeutic potential.
Synthesemethoden
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Heck reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene. This method involves the reaction between 2-bromo-1-naphthol and 9-bromo-10-phenylfluoranthene in the presence of a palladium catalyst and a base.
Eigenschaften
CAS-Nummer |
114451-05-7 |
|---|---|
Produktname |
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene |
Molekularformel |
C20H14O3 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
(16S,17S)-pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8,10,12(20),13(18),14-nonaene-4,16,17-triol |
InChI |
InChI=1S/C20H14O3/c21-10-4-5-11-13-2-1-3-14-12-6-7-18(22)20(23)17(12)9-16(19(13)14)15(11)8-10/h1-9,18,20-23H/t18-,20-/m0/s1 |
InChI-Schlüssel |
JJJOHZHXXPAIDI-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=C[C@@H]([C@H]5O)O)C=C(C=C4)O |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=CC(C5O)O)C=C(C=C4)O |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=CC(C5O)O)C=C(C=C4)O |
Synonyme |
9,10-dihydro-6,9,10-trihydroxybenzo(b)fluoranthene DH-6,9,10-THBF trans-9,10-dihydro-6,9,10-trihydroxyB(b)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)


